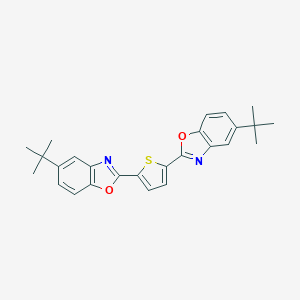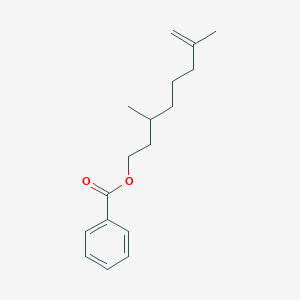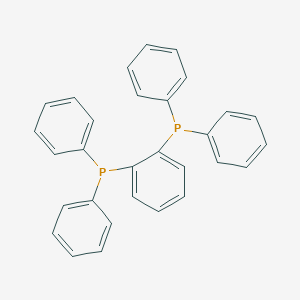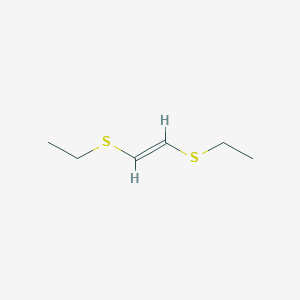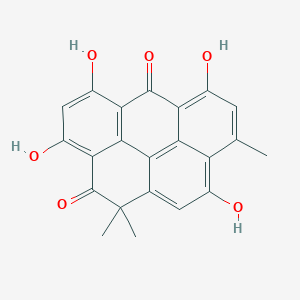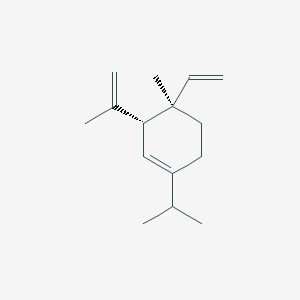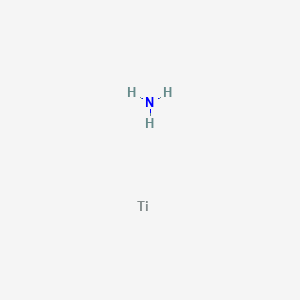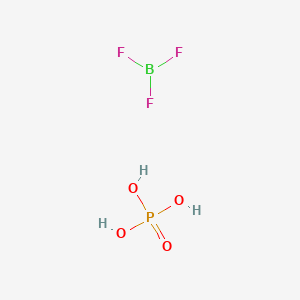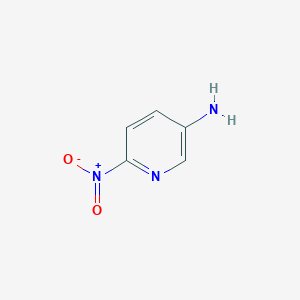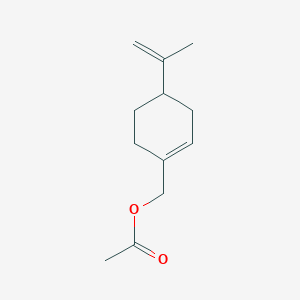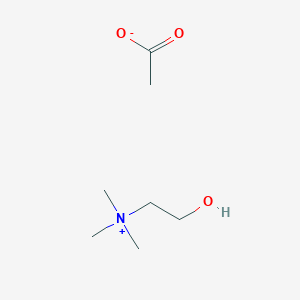![molecular formula C16H17Cl2N B085133 Bis[2-(4-chlorophenyl)ethyl]amine CAS No. 13026-02-3](/img/structure/B85133.png)
Bis[2-(4-chlorophenyl)ethyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[2-(4-chlorophenyl)ethyl]amine, also known as BCEA, is a chemical compound that belongs to the class of aromatic amines. It is a white crystalline solid that is slightly soluble in water and highly soluble in organic solvents. BCEA has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of Bis[2-(4-chlorophenyl)ethyl]amine involves its interaction with biological targets such as the sigma-1 receptor. Bis[2-(4-chlorophenyl)ethyl]amine has been found to modulate the activity of the sigma-1 receptor, which in turn affects various physiological functions. Bis[2-(4-chlorophenyl)ethyl]amine has also been found to inhibit the activity of the enzyme monoamine oxidase A, which is involved in the metabolism of neurotransmitters.
Effets Biochimiques Et Physiologiques
Bis[2-(4-chlorophenyl)ethyl]amine has been found to have various biochemical and physiological effects. It has been shown to have analgesic properties, which may be due to its interaction with the sigma-1 receptor. Bis[2-(4-chlorophenyl)ethyl]amine has also been found to have antidepressant and anxiolytic properties, which may be due to its ability to modulate the activity of the sigma-1 receptor. Bis[2-(4-chlorophenyl)ethyl]amine has also been found to have neuroprotective properties, which may be due to its ability to inhibit the activity of monoamine oxidase A.
Avantages Et Limitations Des Expériences En Laboratoire
Bis[2-(4-chlorophenyl)ethyl]amine has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the function of this receptor. However, Bis[2-(4-chlorophenyl)ethyl]amine also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. It also has potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for research on Bis[2-(4-chlorophenyl)ethyl]amine. One potential direction is to study its potential as a drug molecule for the treatment of various neurological and psychiatric disorders. Another potential direction is to study its interactions with other biological targets, such as ion channels and transporters. Additionally, further research is needed to fully understand the mechanism of action of Bis[2-(4-chlorophenyl)ethyl]amine and its effects on various physiological functions.
Méthodes De Synthèse
The synthesis of Bis[2-(4-chlorophenyl)ethyl]amine involves the reaction between 4-chlorobenzyl chloride and ethylenediamine under anhydrous conditions. The reaction takes place in the presence of a catalyst such as sodium carbonate or potassium carbonate. The resulting product is then purified by recrystallization.
Applications De Recherche Scientifique
Bis[2-(4-chlorophenyl)ethyl]amine has been found to have potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential as a drug molecule due to its ability to interact with biological targets. Bis[2-(4-chlorophenyl)ethyl]amine has been found to have a high affinity for the sigma-1 receptor, which is involved in various physiological functions including pain perception, memory, and mood regulation.
Propriétés
Numéro CAS |
13026-02-3 |
|---|---|
Nom du produit |
Bis[2-(4-chlorophenyl)ethyl]amine |
Formule moléculaire |
C16H17Cl2N |
Poids moléculaire |
294.2 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]ethanamine |
InChI |
InChI=1S/C16H17Cl2N/c17-15-5-1-13(2-6-15)9-11-19-12-10-14-3-7-16(18)8-4-14/h1-8,19H,9-12H2 |
Clé InChI |
BEOUZFHQERZIQA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCNCCC2=CC=C(C=C2)Cl)Cl |
SMILES canonique |
C1=CC(=CC=C1CCNCCC2=CC=C(C=C2)Cl)Cl |
Synonymes |
Bis(4-chlorophenethyl)amine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



